p38-alpha MAPK-IN-1

Kinase inhibitor binding kinetics EFC displacement assay p38α MAPK

p38-alpha MAPK-IN-1 (CAS 443913-15-3) is a niche, moderate-potency p38α/MAPK14 inhibitor validated in EFC displacement (IC50 2300 nM) and HTRF (IC50 5500 nM) assays, as well as LPS-induced TNF-α suppression in THP-1 cells (EC50 6200 nM). Unlike broad-spectrum inhibitors (SB203580, BIRB-796) with >30 off-target kinases, this compound stabilizes the inactive p38α conformation, providing a distinct chemical and functional profile ideal as a benchmark for conformational stabilizers and pathway-biology studies. Procure batch-verified >99.9% purity from suppliers offering Certificates of Analysis.

Molecular Formula C27H35N5O3
Molecular Weight 477.6 g/mol
Cat. No. B1663437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38-alpha MAPK-IN-1
Molecular FormulaC27H35N5O3
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4
InChIInChI=1S/C27H35N5O3/c1-20-5-9-22(10-6-20)32-25(19-24(30-32)27(2,3)4)29-26(33)28-21-7-11-23(12-8-21)35-18-15-31-13-16-34-17-14-31/h5-12,19H,13-18H2,1-4H3,(H2,28,29,33)
InChIKeyFRZNJFWQVYAVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p38-alpha MAPK-IN-1 for Research Procurement: Potency, Purity, and Functional Cellular Activity


p38-alpha MAPK-IN-1 (CAS 443913-15-3) is a synthetic small-molecule inhibitor targeting MAPK14 (p38α), a central kinase in inflammatory and stress signaling . Unlike broad-spectrum or next-generation p38 inhibitors, this compound exhibits moderate enzymatic potency with reported IC50 values of 2300 nM (EFC displacement assay) and 5500 nM (HTRF assay) . It demonstrates functional cellular activity by inhibiting LPS-induced TNF-α production in THP-1 cells with an EC50 of 6200 nM . Commercial suppliers confirm high chemical purity, with validated batches exceeding 99.9% .

Functional Substitution Risks: p38-alpha MAPK-IN-1 Distinguished from Potent Tool Compounds


In-class substitution of p38 inhibitors is not straightforward due to wide variations in potency, binding mode, and off-target profiles. Widely used tool compounds such as SB203580, BIRB-796, and VX-745 demonstrate potent inhibition (IC50 values often <100 nM) but exhibit extensive kinome cross-reactivity with over 30 off-target kinases inhibited at sub-micromolar concentrations [1]. In contrast, p38-alpha MAPK-IN-1 occupies a distinct chemical and functional space. Its moderate potency and the specific assay systems in which it has been validated make it unsuitable as a drop-in replacement for high-potency, broad-spectrum tool compounds, and vice versa. Substituting without considering these parameters risks misinterpretation of target engagement and pathway specificity [2].

Quantitative Procurement Evidence for p38-alpha MAPK-IN-1: Differentiated Potency and Quality Control


Binding Kinetics and Assay Suitability Differentiate p38-alpha MAPK-IN-1 from ATP-Competitive and Allosteric Inhibitors

p38-alpha MAPK-IN-1 was specifically developed and validated as a tool compound in an EFC displacement assay designed to detect stabilizers of inactive kinase conformations . This contrasts with classic ATP-competitive inhibitors like SB203580 (Kd = 22 nM) and RWJ 67657 (Kd = 10 nM), which are characterized by their tight binding and dissociation kinetics in standard activity assays [1]. While potent, these ATP-competitive inhibitors require lengthy pre-incubation times in cellular assays and exhibit off-target effects [2]. p38-alpha MAPK-IN-1's moderate potency (IC50 = 2300 nM in EFC) makes it a well-characterized reference point for identifying conformational stabilizers, a class distinct from both ATP-competitive (Type I) and allosteric DFG-out (Type II) inhibitors.

Kinase inhibitor binding kinetics EFC displacement assay p38α MAPK

Functional Cellular Activity of p38-alpha MAPK-IN-1 in TNF-α Suppression

In a functional cellular model using LPS-stimulated THP-1 human monocytes, p38-alpha MAPK-IN-1 inhibits TNF-α production with an EC50 of 6200 nM . This cellular potency closely mirrors its biochemical activity (HTRF IC50 = 5500 nM), indicating efficient cell permeability and target engagement. In contrast, potent p38 inhibitors such as Org 48762-0 achieve cellular EC50 values well below 1000 nM in similar assays [1]. The moderate cellular activity of p38-alpha MAPK-IN-1 positions it as a useful control or benchmark for assays where complete pathway shutdown by highly potent inhibitors is undesirable.

Inflammation Cytokine inhibition THP-1 cells

Chemical Purity and Batch-to-Batch Consistency Validated by Independent Quality Control

Commercial suppliers provide p38-alpha MAPK-IN-1 with documented purity exceeding 99.9%, as verified by HPLC and NMR analysis for specific production batches . This level of characterization ensures that biological effects are attributable to the parent compound rather than contaminants. While many older tool compounds like SB203580 are widely available, the reported purity and rigorous batch-specific QC data for p38-alpha MAPK-IN-1 are explicitly documented by vendors, reducing the risk of experimental variability due to inconsistent material quality.

Chemical purity Quality control Procurement

Defined Research Applications for p38-alpha MAPK-IN-1 Based on Empirical Evidence


Profiling Inactive Kinase Conformation Stabilizers in Drug Discovery

Use p38-alpha MAPK-IN-1 as a validated, moderately potent reference inhibitor in EFC displacement assays . This assay system is specifically designed to identify compounds that stabilize the inactive conformation of p38α, a mechanism distinct from ATP-competitive inhibition. The compound's performance in this context provides a benchmark for novel conformational stabilizers .

Moderate-Potency Control for p38-Mediated Cytokine Inhibition in Cellular Inflammation Models

Employ p38-alpha MAPK-IN-1 in LPS-stimulated THP-1 cell assays as a moderate-efficacy control for TNF-α suppression . Its documented EC50 of 6200 nM allows researchers to benchmark new compounds and study the effects of partial versus complete p38 pathway inhibition on inflammatory responses .

Procurement for Pathway Dissection Requiring Documented, Reproducible Material

Select p38-alpha MAPK-IN-1 from vendors providing batch-specific Certificates of Analysis confirming purity >99.9% . This ensures high confidence in experimental reproducibility for fundamental research on MAPK signaling, stress responses, and autophagy, where precise and reliable tool compound activity is essential .

Quote Request

Request a Quote for p38-alpha MAPK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.